2-(Pyridin-3-ylamino)acetic acid hydrochloride
Description
2-(Pyridin-3-ylamino)acetic acid hydrochloride (CAS 6419-36-9) is a pyridine-derived compound with the molecular formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol . It is structurally characterized by a pyridine ring substituted with an aminoacetic acid moiety, which is protonated as a hydrochloride salt. This modification enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications . The compound is commonly utilized as a building block in organic synthesis, particularly in the development of bioactive molecules and metal coordination complexes .
Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 2 donors (NH and COOH), 4 acceptors .
- Topological polar surface area (TPSA): 65.5 Ų, indicating moderate polarity .
- Log P (octanol/water): ~0.8, suggesting balanced lipophilicity for membrane permeability .
- Hazard profile: Classified with GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
2-(pyridin-3-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-2-1-3-8-4-6;/h1-4,9H,5H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJYLXZRKLCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648483 | |
| Record name | N-Pyridin-3-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-28-4 | |
| Record name | Glycine, N-3-pyridinyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6345-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 44308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC44308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Pyridin-3-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Haloacetic Acid Derivatives
A primary route involves the reaction of pyridin-3-amine with chloroacetic acid derivatives under basic conditions. In this approach, pyridin-3-amine acts as a nucleophile, displacing the halogen atom from chloroacetic acid or its esters. For example, heating pyridin-3-amine with ethyl chloroacetate in ethanol at reflux for 12–24 hours yields ethyl 2-(pyridin-3-ylamino)acetate, which is subsequently hydrolyzed to the free acid using hydrochloric acid. The hydrochloride salt forms during acid workup or via treatment with HCl gas in dichloromethane.
This method typically achieves moderate yields (55–70%) due to competing side reactions, such as over-alkylation or ester hydrolysis. Optimization studies suggest that using a polar aprotic solvent like dimethylformamide (DMF) with potassium carbonate as a base improves regioselectivity and reduces reaction time to 8–10 hours.
Reductive Amination of Glyoxylic Acid
An alternative strategy employs reductive amination between pyridin-3-amine and glyoxylic acid. In a representative procedure, glyoxylic acid monohydrate is condensed with pyridin-3-amine in methanol under inert atmosphere, followed by reduction with sodium cyanoborohydride. The resulting 2-(pyridin-3-ylamino)acetic acid is precipitated as the hydrochloride salt by adding concentrated HCl.
This method circumvents halogenated intermediates, making it environmentally favorable. However, the need for strict pH control (pH 4–5) and the hygroscopic nature of glyoxylic acid pose practical challenges. Yields range from 60–75%, with purity exceeding 95% after recrystallization from ethanol/water mixtures.
Catalytic and Solvent Optimization
Acid-Catalyzed Condensation
Trifluoromethanesulfonic acid (TfOH) has emerged as an efficient catalyst for direct condensation of pyridin-3-amine with glyoxylic acid. A patent-pending method involves refluxing equimolar amounts of the reactants in anhydrous ethanol with 5 mol% TfOH under nitrogen for 16–20 hours. The hydrochloride salt is obtained by neutralizing the reaction mixture with aqueous HCl, followed by solvent removal and recrystallization from ethyl acetate/petroleum ether.
Key advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A 2022 study demonstrated that irradiating pyridin-3-amine and chloroacetic acid in DMF at 120°C for 30 minutes produces the target compound in 78% yield. The rapid heating minimizes decomposition pathways, while tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances solubility.
Mechanistic Insights and Byproduct Analysis
The nucleophilic substitution pathway proceeds via an SN2 mechanism, where the lone pair on the pyridin-3-amine nitrogen attacks the electrophilic carbon of chloroacetic acid. Competing SN1 mechanisms are negligible due to the stability of the chloroacetate leaving group.
Common byproducts include:
- Bis-alkylated derivatives : Formed when excess haloacetic acid is used. Mitigated by maintaining a 1:1 molar ratio.
- Ester hydrolysis products : Observed in methods using ethyl chloroacetate. Controlled by avoiding prolonged exposure to aqueous acid during workup.
Industrial-Scale Production Considerations
Environmental Impact
Water usage is minimized in TfOH-catalyzed methods, with an E-factor (kg waste/kg product) of 2.3, compared to 5.8 for traditional routes. Solvent recovery systems for ethanol and DMF further enhance sustainability.
Comparative Data Table
| Method | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Pyridin-3-amine + Chloroacetic acid | K2CO3/DMF | 8–10 | 70 | 98 |
| Reductive Amination | Pyridin-3-amine + Glyoxylic acid | NaCNBH3/MeOH | 24 | 65 | 95 |
| TfOH-Catalyzed Condensation | Pyridin-3-amine + Glyoxylic acid | TfOH/EtOH | 16 | 85 | 99 |
| Microwave-Assisted | Pyridin-3-amine + Chloroacetic acid | TBAB/DMF | 0.5 | 78 | 97 |
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-ylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Role : 2-(Pyridin-3-ylamino)acetic acid hydrochloride is utilized as a versatile building block in the synthesis of complex organic molecules. Its functional groups enable the formation of diverse derivatives through various chemical reactions such as oxidation, reduction, and substitution.
- Reactions :
- Oxidation : Can be oxidized to yield carboxylic acids using agents like potassium permanganate.
- Reduction : Reduced derivatives can be synthesized using sodium borohydride or lithium aluminum hydride.
- Substitution : The amino group can be substituted with other functional groups under controlled conditions.
Biological Research
Enzyme Inhibition Studies
- Mechanism : The compound interacts with specific enzymes, making it valuable for studying enzyme inhibition and protein-ligand interactions. This property is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Cancer Research
- Therapeutic Potential : Compounds related to this compound have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for regulating cell division. This makes them potential candidates for cancer treatment, targeting abnormal cell proliferation associated with various cancers .
Medicinal Chemistry
Drug Development
- Pharmaceutical Applications : The compound shows promise in drug development due to its ability to modulate biological targets. It has been investigated for its effectiveness against diseases characterized by uncontrolled cell proliferation, such as cancer and inflammatory conditions .
- Case Studies :
Industrial Applications
Specialty Chemicals Production
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of specialty chemicals and pharmaceuticals, facilitating the production of compounds with specific biological activities .
Summary Table of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Building block for organic molecules | Versatile reactivity; forms diverse derivatives |
| Biological Research | Enzyme inhibition studies | Interacts with enzymes; important for metabolic studies |
| Cancer Research | CDK inhibitors | Potential treatment for various cancers |
| Medicinal Chemistry | Drug development | Modulates biological targets; selective inhibitors |
| Industrial Applications | Intermediate in specialty chemicals | Essential for pharmaceutical synthesis |
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-ylamino)acetic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Pyridin-3-ylamino)acetic acid hydrochloride to structurally and functionally related pyridine derivatives. Data are synthesized from multiple sources to highlight differences in properties, synthesis, and applications.
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight | TPSA (Ų) | Log P | Solubility | Key Structural Differences |
|---|---|---|---|---|---|---|
| 2-(Pyridin-3-ylamino)acetic acid HCl (6419-36-9) | C₇H₈ClNO₂ | 173.60 | 65.5 | 0.8 | High in water | Aminoacetic acid + pyridine HCl salt |
| 2-(Pyridin-4-ylamino)acetic acid HCl (6631-25-0) | C₇H₈ClNO₂ | 173.60 | 65.5 | 0.7 | Moderate | Amino group at pyridine C4 position |
| 2-(6-Aminopyridin-3-yl)acetic acid (39658-45-2) | C₇H₈N₂O₂ | 152.15 | 89.2 | -0.3 | High in DMSO | Amino group at pyridine C6; free acid form |
| Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl (89148-88-9) | C₉H₁₃ClN₂O₂ | 216.67 | 52.3 | 1.5 | Low in water | Esterified carboxyl group; higher lipophilicity |
| 6-Amino-4-methylnicotinic acid (179555-11-4) | C₇H₈N₂O₂ | 152.15 | 83.6 | 0.2 | Low in water | Methyl substituent at pyridine C4 |
Key Findings:
Structural Variations Impact Solubility and Bioavailability: The hydrochloride salt form of 2-(Pyridin-3-ylamino)acetic acid exhibits superior aqueous solubility compared to its free acid analogs (e.g., 39658-45-2) . Ethyl ester derivatives (e.g., 89148-88-9) show increased lipophilicity (Log P = 1.5), making them more suitable for blood-brain barrier penetration .
Synthetic Efficiency: 2-(Pyridin-3-ylamino)acetic acid HCl is synthesized in high yields (97–98%) via direct coupling of pyridin-3-amine with chloroacetic acid under mild conditions . In contrast, 6-Amino-4-methylnicotinic acid requires multi-step synthesis involving nitration and reduction, resulting in lower overall yields (~60%) .
The hydrochloride salt form mitigates volatility but introduces corrosivity, requiring handling in inert atmospheres .
Biological Activity: 2-(Pyridin-3-ylamino)acetic acid HCl demonstrates moderate P-glycoprotein (P-gp) substrate activity, limiting its use in multidrug-resistant cancer therapies .
Table 2: Hazard Comparison
| Compound | GHS Classification | Key Hazards |
|---|---|---|
| 2-(Pyridin-3-ylamino)acetic acid HCl | Acute toxicity (Cat. 4), H315/H319/H335 | Skin/eye irritation, respiratory risk |
| 2-(Pyridin-4-ylamino)acetic acid HCl | Not classified | Limited hazard data available |
| 6-Amino-4-methylnicotinic acid | H302 (acute oral toxicity) | Moderate oral toxicity |
Biological Activity
2-(Pyridin-3-ylamino)acetic acid hydrochloride, also known as pyridin-3-yl glycine hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyridine ring substituted with an amino group and an acetic acid moiety, which plays a crucial role in its biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it could interfere with cell proliferation pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results indicate that the compound has moderate to good antimicrobial activity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Studies have shown that it can inhibit cell viability effectively.
Inhibition Concentration (IC50) Values:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 12.5 |
| A549 | 15.0 |
These findings suggest that the compound may serve as a promising lead in the development of new anticancer agents .
Case Studies
- Antimicrobial Study : A study published in MDPI examined the antibacterial effects of various pyridine derivatives, including this compound. The compound demonstrated significant inhibition against multiple bacterial strains, indicating its potential use in treating bacterial infections .
- Anticancer Research : Another study focused on the synthesis and evaluation of pyridine derivatives for their anticancer properties found that variations of this compound exhibited notable cytotoxic effects on HepG2 and A549 cell lines. The results underscored the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 2-(pyridin-3-ylamino)acetic acid hydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the pyridine ring substitution pattern and the acetic acid backbone. For example, the NMR spectrum in DMSO-d6 (as shown in Figure S3 of ) resolves peaks corresponding to the pyridin-3-yl group and the NH/CHCOO moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO·HCl, MW 173.59) and isotopic patterns.
- Infrared (IR) Spectroscopy : Identify characteristic bands for NH stretching (~3300 cm) and carboxylic acid O-H (~2500–3000 cm) .
Q. How should researchers safely handle this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as H319: serious eye irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335: respiratory irritation).
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via approved hazardous waste channels .
Q. What are the solubility properties of this compound in common solvents?
- Experimental Guidance :
- Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–7). The hydrochloride salt enhances water solubility due to ionic dissociation.
- For NMR analysis, DMSO-d6 is preferred for dissolving the compound without decomposition .
Advanced Research Questions
Q. How can this compound be optimized as a linker in PROTAC design?
- Strategic Considerations :
- Flexibility vs. Rigidity : Introduce semi-flexible spacers (e.g., alkyl chains) to balance ternary complex formation and proteasome recruitment efficiency. Rigid linkers may improve target engagement but reduce degradation efficiency .
- Functionalization : Modify the pyridine nitrogen or acetic acid group for click chemistry conjugation (e.g., azide-alkyne cycloaddition) to attach E3 ligase ligands .
Q. What analytical approaches resolve contradictions in reported toxicity data for this compound?
- Data Reconciliation :
- Compare acute toxicity classifications: (Category 4 for oral/dermal/inhalation toxicity) vs. (no acute toxicity data).
- Conduct dose-response assays (e.g., MTT for cytotoxicity) in cell lines to validate thresholds.
- Factor in impurities (e.g., residual solvents from synthesis) that may contribute to variability .
Q. What synthetic routes yield high-purity this compound?
- Optimized Synthesis :
- Step 1 : React 3-aminopyridine with chloroacetic acid under basic conditions (pH 9–10) to form the free base.
- Step 2 : Acidify with HCl to precipitate the hydrochloride salt.
- Purification : Recrystallize from ethanol/water (7:3 v/v) to achieve ≥95% purity (HPLC). Monitor by TLC (silica gel, eluent: CHCl/MeOH 9:1) .
Q. How does micellar morphology influence the compound’s stability in hydrogel networks?
- Experimental Design :
- Hydrogel Preparation : Incorporate the compound into ABC polypeptoid triblock terpolymers (e.g., via electrostatic interactions).
- Stability Analysis : Use dynamic light scattering (DLS) and TEM to monitor micelle size/shape changes under varying pH/temperature.
- Release Kinetics : Quantify drug release via UV-Vis spectroscopy at λ = 260 nm (pyridine absorption) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
